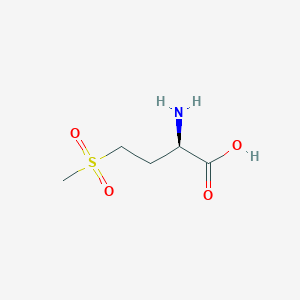

H-D-Met(O2)-OH

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methionine sulfoxide can be synthesized through the oxidation of methionine. One common method involves the use of hydrogen peroxide as an oxidizing agent under mild acidic conditions. The reaction typically proceeds at room temperature, and the product is purified through crystallization or chromatography.

Industrial Production Methods

In industrial settings, methionine sulfoxide is produced using large-scale oxidation processes. These processes often employ more efficient oxidizing agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methionine sulfoxide undergoes various chemical reactions, including:

Reduction: It can be reduced back to methionine using reducing agents like dithiothreitol (DTT) or sodium borohydride.

Substitution: Methionine sulfoxide can participate in substitution reactions where the sulfoxide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Dithiothreitol, sodium borohydride, and other reducing agents.

Major Products Formed

Reduction: Methionine.

Substitution: Various methionine derivatives depending on the substituent introduced.

Scientific Research Applications

Biological Applications

1. Antioxidant Properties

H-D-Met(O2)-OH has shown promise as an antioxidant, which is crucial in protecting cells from oxidative stress. Research indicates that this compound can effectively scavenge reactive oxygen species (ROS), thereby reducing cellular damage. For instance, studies have demonstrated that this compound can inhibit apoptosis in human umbilical vein endothelial cells exposed to hydrogen peroxide by regulating apoptotic markers such as Bcl-2 and Bax .

Case Study: Cardiovascular Health

- Objective: To evaluate the cytoprotective effects of this compound on endothelial cells.

- Findings: Treatment with this compound significantly reduced ROS levels and improved cell viability under oxidative stress conditions.

- Implications: This suggests potential therapeutic applications in preventing cardiovascular diseases linked to oxidative damage.

2. Role in Oxygen Delivery Systems

The compound is also being investigated for its role in controlled oxygen delivery systems. Its ability to modulate oxygen levels can enhance tissue regeneration processes, particularly in wound healing and organ preservation .

Data Table: Oxygen Delivery Mechanisms

Materials Science Applications

1. Development of Biocompatible Materials

This compound is utilized in the synthesis of biocompatible materials that can release oxygen in a controlled manner. These materials are essential for applications in tissue engineering and regenerative medicine.

Case Study: Hydrogel Formulations

- Objective: To create hydrogels that release oxygen for enhanced cell culture.

- Findings: Hydrogels containing this compound showed improved metabolic activity and cell proliferation compared to controls.

- Implications: Such materials could be vital for developing scaffolds in tissue engineering.

Environmental Applications

1. Atmospheric Studies

The compound's reactivity with atmospheric components makes it a candidate for studying environmental processes, particularly those related to ozone formation and degradation of pollutants.

Data Table: Environmental Impact Studies

Mechanism of Action

Methionine sulfoxide exerts its effects primarily through its reversible oxidation-reduction cycle. In biological systems, methionine residues in proteins can be oxidized to methionine sulfoxide, which can alter protein function. This oxidation can be reversed by methionine sulfoxide reductases, restoring the original methionine and thus regulating protein activity and protecting against oxidative damage.

Comparison with Similar Compounds

Similar Compounds

Methionine: The reduced form of methionine sulfoxide.

Methionine sulfone: A further oxidized form of methionine.

Cysteine sulfoxide: An oxidized form of the amino acid cysteine.

Uniqueness

Methionine sulfoxide is unique due to its reversible oxidation-reduction properties, which play a crucial role in cellular redox regulation and signaling. Unlike methionine sulfone, which is not reversible, methionine sulfoxide can cycle between its oxidized and reduced forms, making it a dynamic participant in cellular processes.

Biological Activity

H-D-Met(O2)-OH, a derivative of methionine, has garnered attention in recent years due to its potential biological activities, particularly in the context of oxidative stress and cellular signaling. This article reviews the biological activity of this compound, focusing on its antioxidant properties, mechanisms of action, and implications for health.

Chemical Structure and Properties

This compound is characterized by the presence of a methionine residue modified with a hydroxy group and an oxidized sulfur atom. This modification alters its reactivity and interaction with biological systems.

Antioxidant Activity

One of the primary biological activities attributed to this compound is its antioxidant capability. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing reactive oxygen species (ROS) and preventing cellular damage.

The antioxidant mechanism involves several pathways:

- Scavenging of ROS: this compound can react with various ROS, including superoxide anions () and hydrogen peroxide (), reducing their availability and subsequent harmful effects on cells .

- Enzyme Modulation: It has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which are pivotal in the detoxification of ROS .

In Vitro Studies

Recent studies have demonstrated the effectiveness of this compound in various cell lines:

- Cell Viability Assays: In HepG2 cells, concentrations of this compound ranging from 50 to 500 µg/mL did not exhibit cytotoxic effects while significantly reducing intracellular ROS levels .

- Enzyme Activity Assays: Treatment with this compound resulted in increased activities of CAT and GSH-Px, alongside decreased malondialdehyde (MDA) levels, indicating reduced lipid peroxidation .

| Study | Cell Line | Concentration | Key Findings |

|---|---|---|---|

| HepG2 | 50-500 µg/mL | No cytotoxicity; reduced ROS; increased CAT, GSH-Px | |

| MCF-7 | Not specified | Enhanced ROS scavenging; improved cell survival under oxidative stress |

Case Studies

In a notable case study involving animal models exposed to hyperoxia (high oxygen levels), this compound administration was associated with reduced oxidative damage in lung tissues. This suggests its potential therapeutic role in conditions exacerbated by oxidative stress .

Implications for Health

The biological activity of this compound highlights its potential as a dietary supplement or therapeutic agent in managing oxidative stress-related diseases such as:

Properties

IUPAC Name |

(2R)-2-amino-4-methylsulfonylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUNFLYVYCGDHP-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41486-92-4 | |

| Record name | Methionine sulfone, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041486924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHIONINE SULFONE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI3SDH8M6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of incorporating D-methionine sulfone into the polypeptide structure described in the research papers?

A1: The research papers describe novel polypeptide compounds designed for therapeutic applications [, ]. While both papers mention D-methionine sulfone as a potential building block within a broader group of amino acid derivatives, they don't delve into the specific effects of its incorporation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.